Strontium oxalate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

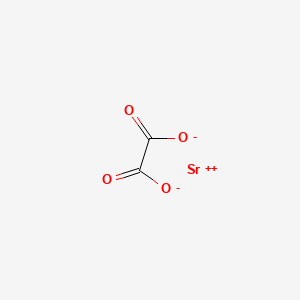

Strontium oxalate is an inorganic compound with the chemical formula SrC₂O₄. It can exist in a hydrated form (SrC₂O₄·nH₂O) or as an acidic salt (SrC₂O₄·mH₂C₂O₄·nH₂O). This compound is typically found as a white powder and is insoluble in water. This compound is known for its use in pyrotechnics due to its ability to produce a red flame when decomposed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strontium oxalate can be synthesized through the reaction of strontium chloride (SrCl₂) with oxalic acid (H₂C₂O₄) in an aqueous solution. The reaction typically proceeds as follows:

SrCl2+H2C2O4→SrC2O4+2HCl

The resulting this compound precipitates out of the solution and can be collected by filtration .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting strontium nitrate (Sr(NO₃)₂) with ammonium oxalate ((NH₄)₂C₂O₄). The reaction is carried out in an aqueous medium, and the precipitated this compound is filtered, washed, and dried .

Types of Reactions:

- this compound decomposes upon heating to form strontium oxide (SrO), carbon dioxide (CO₂), and carbon monoxide (CO):

Decomposition: SrC2O4→SrO+CO2+CO

this compound reacts with mineral acids such as hydrochloric acid (HCl) to form soluble strontium chloride and oxalic acid:Reaction with Acids: SrC2O4+2HCl→SrCl2+H2C2O4

Common Reagents and Conditions:

Oxalic Acid: Used in the synthesis of this compound.

Hydrochloric Acid: Used to dissolve this compound.

Major Products Formed:

Strontium Oxide (SrO): Formed during thermal decomposition.

Strontium Chloride (SrCl₂): Formed during reaction with hydrochloric acid.

Scientific Research Applications

Strontium oxalate has several applications in scientific research:

Pyrotechnics: It is used to produce red flames in fireworks due to its decomposition properties.

Biomineralization Studies: Research on this compound helps understand the incorporation of strontium into biological systems, such as the formation of strontium-containing biominerals.

Mechanism of Action

The primary mechanism of action for strontium oxalate in pyrotechnics involves its thermal decomposition. When heated, this compound decomposes to form strontium oxide, carbon dioxide, and carbon monoxide. The strontium oxide produced contributes to the red flame color observed in fireworks. The presence of magnesium can further enhance this effect by reducing carbon monoxide to carbon, which intensifies the red color .

Comparison with Similar Compounds

Calcium Oxalate (CaC₂O₄): Similar in structure but contains calcium instead of strontium.

Barium Oxalate (BaC₂O₄): Contains barium and is used in similar applications as strontium oxalate.

Magnesium Oxalate (MgC₂O₄): Contains magnesium and has different thermal decomposition properties.

Uniqueness of this compound: this compound is unique due to its ability to produce a red flame upon decomposition, making it particularly valuable in pyrotechnics. Its decomposition products and reaction conditions also differ from those of calcium, barium, and magnesium oxalates, providing distinct advantages in specific applications .

Q & A

Basic Research Questions

Q. How can strontium oxalate be precipitated and its purity analyzed in laboratory settings?

this compound (SrC₂O₄) is precipitated by reacting Sr²⁺ ions with oxalate ions (C₂O₄²⁻) in aqueous solutions. The reaction is: \ceSr2+(aq)+C2O42−(aq)<=>SrC2O4(s)

To ensure purity, the precipitate should be washed with dilute acetic acid (which does not dissolve SrC₂O₄) to remove impurities, followed by mineral acids (e.g., HCl) to confirm solubility: \ceSrC2O4(s)+2H+(aq)<=>Sr2+(aq)+H2C2O4(aq)

Gravimetric analysis or X-ray diffraction (XRD) can quantify purity .

Q. What are the thermal decomposition products of this compound under controlled heating?

When heated, SrC₂O₄ decomposes into strontium oxide (SrO), carbon monoxide (CO), and carbon dioxide (CO₂): \ceSrC2O4−>SrO+CO2+CO

This reaction is critical in pyrotechnic applications for producing red flames. Decomposition kinetics can be studied using thermogravimetric analysis (TGA) coupled with mass spectrometry to monitor gas evolution .

Q. How does the solubility of this compound vary in different acidic environments?

SrC₂O₄ is insoluble in weak acids like acetic acid but dissolves in mineral acids (e.g., HCl, HNO₃) due to protonation of oxalate ions. The solubility equilibrium shifts as: \ceSrC2O4(s)+2H+(aq)<=>Sr2+(aq)+H2C2O4(aq)

Solubility can be quantified via titration or inductively coupled plasma mass spectrometry (ICP-MS) to measure Sr²⁺ concentration post-dissolution .

Advanced Research Questions

Q. How can strontium isotope ratios (⁸⁷Sr/⁸⁶Sr) be standardized for geochemical tracing studies?

Laser-ablation multi-collector ICP-MS (LA-MC-ICP-MS) is the primary method for spatially resolved ⁸⁷Sr/⁸⁶Sr analysis. Tools like IsoFishR standardize data reduction, filtering outliers, and noise reduction. Key steps include:

- Trimming laser-ablation transect data to exclude artifacts (e.g., sample holder contamination).

- Normalizing to certified reference materials (NIST SRM 987). Reproducibility is enhanced by open-source software and adherence to community best practices .

Q. What novel synthesis methods exist for creating strontium-based semiconductors from this compound?

High-pressure X-ray photochemistry can decompose SrC₂O₄ into amorphous semiconductors. Under extreme conditions, X-rays induce decomposition, yielding mixtures of SrCO₃, SrC₂O₄, and carbon oxides. Characterization via IR spectroscopy and band gap measurements (e.g., UV-Vis spectroscopy) reveals tunable electronic properties (band gap reduction from 4.07 eV to 2.45 eV) .

Q. How can multi-isotope approaches improve provenance studies involving this compound in archaeological samples?

Combining ⁸⁷Sr/⁸⁶Sr with δ¹⁸O or trace elements (e.g., Ba, Pb) enhances resolution. For example, caprine remains at Monjukli Depe (Turkmenistan) were analyzed using:

- Laser-ablation Sr isotope mapping.

- Likelihood models to exclude improbable origins. Machine learning integration further refines spatial provenance predictions .

Q. What experimental protocols are recommended for using strontium as a calcium analog in neurotransmitter studies?

Sr²⁺ mimics Ca²⁺ in synaptic vesicle fusion assays. Key steps include:

- Replacing Ca²⁺ with Sr²⁺ in buffer solutions.

- Measuring neurotransmitter release kinetics via electrophysiology or fluorescence imaging. Note: Sr²⁺-induced vesicle fusion is slower, requiring adjusted timing in experimental designs .

Q. How can X-ray absorption near-edge spectroscopy (XANES) characterize strontium speciation in biological matrices?

XANES distinguishes Sr phases (e.g., Sr-apatite vs. Sr-carbonate) by comparing sample spectra to reference standards. For urinary stones, spectral fitting revealed 80% Sr-apatite and 20% Sr-carbonate compositions. This method is critical for studying Sr substitution in biomineralization .

Q. Methodological Best Practices

- Data Reproducibility : Use open-source tools (e.g., IsoFishR) for isotope data reduction to align with cross-study standards .

- Thermal Analysis : Couple TGA with gas analysis to resolve overlapping decomposition events in SrC₂O₄ .

- Toxicological Handling : Adopt PPE protocols for SrC₂O₄ due to oxalate toxicity (renal risks) and ensure proper waste disposal .

Properties

CAS No. |

814-95-9 |

|---|---|

Molecular Formula |

C2H2O4Sr |

Molecular Weight |

177.65 g/mol |

IUPAC Name |

strontium;oxalate |

InChI |

InChI=1S/C2H2O4.Sr/c3-1(4)2(5)6;/h(H,3,4)(H,5,6); |

InChI Key |

ANBJNNOVODZPET-UHFFFAOYSA-N |

SMILES |

C(=O)(C(=O)[O-])[O-].[Sr+2] |

Canonical SMILES |

C(=O)(C(=O)O)O.[Sr] |

Key on ui other cas no. |

814-95-9 |

Pictograms |

Irritant |

Synonyms |

eta-naphthylsulfonyl-R-(d-Pip)-Ada-Abu-DYEPIPEEA-(Cha)-(d-Glu)-OH-AcOH P 551 P-551 P551 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.